![molecular formula C14H16N2OS B2675237 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide CAS No. 1286717-62-1](/img/structure/B2675237.png)
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a cyclopropyl group, a methylated pyrrole group, a thiophene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1-methyl-1H-pyrrol-2-yl group is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring, and the thiophene group is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and reagents used. The pyrrole and thiophene rings might undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Organic Synthesis and Chemical Properties
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide, as part of thiophene and pyrrole derivatives, has been studied extensively for its unique chemical properties and reactivity. The dearomatising cyclisation of thiophene carboxamides, for instance, transforms the dearomatised products into various heterocyclic compounds, highlighting the compound's utility in synthesizing complex organic structures (Clayden et al., 2004). Similarly, the synthesis and structural characterization of N-substituted pyrrole derivatives reveal insights into their chemical behavior and potential applications in developing new materials and pharmaceuticals (Cheng et al., 2012).
Anticancer and Antimicrobial Activity
Research on N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide derivatives has shown promising anticancer and antimicrobial activities. For example, the synthesis of indole-pyrimidine hybrids has demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of these compounds in anticancer therapies (Gokhale et al., 2017). Additionally, novel pyrrole tetraamides have been identified as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, underlining their significance in addressing antibiotic resistance (Dyatkina et al., 2002).
Material Science and Molecular Studies
The compound and its derivatives have also been explored in material science, particularly in the synthesis of novel organic materials with potential electronic and photonic applications. The development of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid, for instance, showcases the versatility of these compounds in synthesizing carbo- and heterocycles, which are crucial for the development of new materials (Shestopalov et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-15-7-2-3-13(15)9-16(12-4-5-12)14(17)11-6-8-18-10-11/h2-3,6-8,10,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAQUGTYLOSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide |
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